REACTION_CXSMILES
|
[O:1]1[CH2:7][CH2:6][C:5](=[O:8])[NH:4][CH2:3][CH2:2]1.S(OC)(O[CH3:13])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[CH3:13][O:8][C:5]1=[N:4][CH2:3][CH2:2][O:1][CH2:7][CH2:6]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.091 g
|
Type
|
reactant
|
Smiles
|
O1CCNC(CC1)=O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
|
CUSTOM
|
Details
|
the vial was capped
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a glass frit and solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CO/C/1=N/CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |